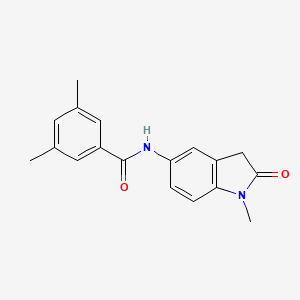

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group linked to a 1-methyl-2-oxoindoline moiety. The indole scaffold is also common in pharmaceuticals, often contributing to binding affinity and metabolic stability.

Properties

IUPAC Name |

3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-6-12(2)8-14(7-11)18(22)19-15-4-5-16-13(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDIDXAGLPTNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a typical setup . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares the target compound with structurally analogous benzamides, focusing on substituent effects, biological activity, and applications. Key examples are summarized in Table 1.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural Similarities and Challenges in Differentiation

Benzamide derivatives like amisulpride and sulpiride share a core benzamide structure but differ in alkylamino side chains, leading to challenges in forensic differentiation . Similarly, the target compound’s indoline group introduces unique spectroscopic signatures (e.g., in NMR or X-ray crystallography), which could aid in identification compared to simpler analogs .

Pharmacological Implications

While the target compound’s indoline scaffold may confer metabolic stability (a feature common in drug design), its lack of a hydroxamic acid or long acyl chain likely limits direct overlap with HDAC or HAT inhibitors. However, its dimethylbenzamide group aligns with trends in optimizing lipophilicity and target affinity, as seen in Compound 2q .

Biological Activity

3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

With its molecular formula indicating the presence of two nitrogen atoms and two oxygen atoms, the compound is categorized within the benzamide class, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the indole derivative : Starting materials include appropriate indole precursors and reagents such as acetic anhydride.

- Amidation : The indole derivative is then reacted with 3,5-dimethylbenzoyl chloride to form the final amide product.

- Purification : The compound is purified using recrystallization techniques.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.0 |

| HCT116 | 6.5 |

| HEK293 | 10.0 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its biological activity appears to involve:

- Inhibition of key signaling pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK/ERK that are crucial for cell survival and proliferation.

- Induction of oxidative stress : It has been observed that the compound can increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative damage and subsequent apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 cells with an IC50 value of 4.0 µM. The study reported morphological changes consistent with apoptosis.

- In Vivo Efficacy : In animal models bearing tumor xenografts derived from HCT116 cells, administration of the compound significantly reduced tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and how can reaction yields be optimized?

- Methodology :

- Coupling Reactions : Utilize amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3,5-dimethylbenzoic acid derivatives and 1-methyl-2-oxoindoline-5-amine. Optimize solvent polarity (e.g., DMF or DCM) to enhance solubility and reduce side reactions .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) and monitor purity via HPLC (≥95% purity threshold) .

- Yield Optimization : Pre-activate carboxylic acids using HATU or TBTU in anhydrous conditions. Reaction yields can exceed 80% under inert atmospheres (argon/nitrogen) .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

- Methodology :

- NMR Analysis : Confirm regiochemistry using 1H-NMR (e.g., δ 2.24 ppm for methyl groups) and 13C-NMR (e.g., carbonyl signals at δ 167–171 ppm). Assign splitting patterns to distinguish diastereotopic protons .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+ calculated for C19H19N2O2: 307.1446; observed: 307.1451) .

- Melting Point Consistency : Compare experimental melting points (e.g., 147–149°C) with literature values to assess crystallinity and polymorphism .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic disorder during X-ray structure determination of this benzamide derivative?

- Methodology :

- Refinement Tools : Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for disordered regions .

- Database Cross-Validation : Compare unit cell parameters with entries in the Cambridge Structural Database (CSD) to identify common packing motifs and validate bond lengths/angles .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to identify robust R₂²(8) motifs that stabilize the crystal lattice .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

- Methodology :

- X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H···O=C bonds between indole NH and benzamide carbonyl). Calculate hydrogen-bond distances (target: 1.8–2.2 Å) and angles (≥150°) .

- Thermal Analysis : Correlate thermal stability (TGA/DSC) with hydrogen-bond density. Compounds with extensive networks often show higher melting points and lower solubility .

- Computational Modeling : Use Mercury (CCDC) to visualize packing diagrams and quantify interaction energies (e.g., π-π stacking between aromatic rings) .

Q. What computational approaches are suitable for predicting the bioactivity of this compound against HDAC enzymes?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses in HDAC active sites. Validate with co-crystallized inhibitors (e.g., SAHA) and calculate binding free energies (ΔG ≤ −8 kcal/mol) .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronegativity. Corrogate activity data from analogs (e.g., HDAC inhibition IC50 values) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational solubility predictions for this compound?

- Methodology :

- Experimental Validation : Measure solubility in DMSO/PBS mixtures via UV-Vis spectroscopy and compare with COSMO-RS or ALOGPS predictions. Adjust computational models using correction factors for hydrogen-bond donors/acceptors .

- Crystallographic Insights : Correlate solubility with crystal packing density. Tightly packed lattices (e.g., high Z’ values) often exhibit lower solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.